molecular formula C19H21NO2 B5806403 N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B5806403
M. Wt: 295.4 g/mol
InChI Key: AZXIGBXWUITEGE-UHFFFAOYSA-N
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Description

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with the molecular formula C19H21NO2. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzyl and phenyl group. The carboxamide functional group is attached to the tetrahydropyran ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyran or a related compound.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using benzyl chloride and phenylacetyl chloride, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvent optimization, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical reactivity and biological activity.

    N-benzyl-4-phenyltetrahydro-2H-pyran-4-amine: The amine derivative has different pharmacological properties and can be used in different applications.

    4-phenyl-2H-pyran-4-carboxamide: Lacking the benzyl group, this compound has different steric and electronic properties, affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(20-15-16-7-3-1-4-8-16)19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXIGBXWUITEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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